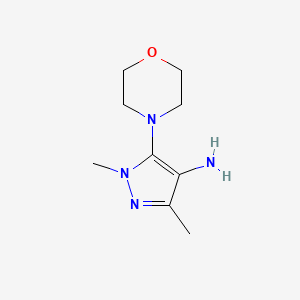

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C9H16N4O . It has a molecular weight of 196.254 . This compound is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .

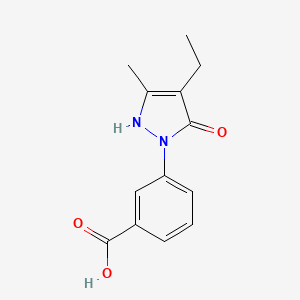

Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a morpholino group, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine” include a density of 1.3±0.1 g/cm3, a boiling point of 389.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.9±3.0 kJ/mol and a flash point of 189.2±27.9 °C .Aplicaciones Científicas De Investigación

Antileishmanial and Antimalarial Applications

Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

The compound is part of a group of pyrazole-bearing compounds known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Methods of Application or Experimental Procedures

The compound was synthesized using hydrazine-coupled pyrazoles. The structures of the synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Results or Outcomes

The compound displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Energetic Derivatives as Promising Melt-Castable Explosives

Scientific Field

Chemistry of Heterocyclic Compounds

Summary of the Application

The compound was used as a base to prepare new energetic derivatives that are promising melt-castable explosives .

Methods of Application or Experimental Procedures

The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 h. Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .

Results or Outcomes

One of the synthesized compounds has a promising melting point and thermal stability and can be considered as a potential melt-castable explosive .

It’s worth noting that the compound is part of a group of pyrazole-bearing compounds known for their diverse pharmacological effects . These compounds have been studied for their potential use in various fields, including anticancer , antiviral , antifungal , antibacterial , anti-inflammatory , and antioxidant activities . However, specific applications of “1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine” in these areas are not well-documented.

Safety And Hazards

“1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

1,3-dimethyl-5-morpholin-4-ylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-7-8(10)9(12(2)11-7)13-3-5-14-6-4-13/h3-6,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVZXNJICHTQEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)N2CCOCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383644 |

Source

|

| Record name | 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine | |

CAS RN |

568577-87-7 |

Source

|

| Record name | 1,3-Dimethyl-5-(4-morpholinyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568577-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)